4,4-Dimethylpyrrolidin-3-amine
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Overview
Description
4,4-Dimethylpyrrolidin-3-amine is an organic compound with the molecular formula C6H14N2 It is a derivative of pyrrolidine, characterized by the presence of two methyl groups at the 4th position and an amine group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylpyrrolidin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-hydroxy-4,4-dimethyldihydrofuran-2(3H)-one.
Oxidation: The starting material undergoes oxidation to form N-substituted 3-oxo-pyrrolidone.
Imine Condensation: The 3-oxo-pyrrolidone is then subjected to imine condensation.
Reduction: Finally, the imine is reduced to yield this compound.
Industrial Production Methods
Industrial production methods for this compound involve scalable procedures that ensure high yield and purity. These methods often utilize cost-effective reagents and optimized reaction conditions to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to yield different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, oxo derivatives, and amine derivatives .
Scientific Research Applications
4,4-Dimethylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4,4-Dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, influencing their activity.
Pathways Involved: It affects biochemical pathways related to neurotransmission, enzyme inhibition, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrrolidine: Lacks the methyl groups at the 4th position.
4,4-Dimethylpyrrolidin-2-one: Contains a carbonyl group instead of an amine group at the 3rd position.
N,N-Dimethylpyrrolidin-3-amine: Similar structure but with different substitution patterns
Uniqueness
4,4-Dimethylpyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications .
Properties
Molecular Formula |
C6H14N2 |
---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
4,4-dimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C6H14N2/c1-6(2)4-8-3-5(6)7/h5,8H,3-4,7H2,1-2H3 |
InChI Key |
PSOSCZPVIGSAAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1N)C |
Origin of Product |
United States |
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